molecular formula C16H25NO B290319 N-(4-methylbenzyl)-2-propylpentanamide

N-(4-methylbenzyl)-2-propylpentanamide

Cat. No.: B290319
M. Wt: 247.38 g/mol
InChI Key: HOUYAVDIPSBBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-propylpentanamide is a chemical research compound for laboratory investigation. Compounds with similar structural features, such as the N-benzylamide scaffold, are of significant interest in medicinal chemistry and drug discovery research . For instance, related N-benzylamide structures have been identified and optimized as potent, selective, and orally bioavailable inhibitors of specific biological targets, demonstrating the value of this chemical class in developing therapeutic candidates . The structural motif of a pentanamide chain linked to a benzyl group is a versatile template for exploring structure-activity relationships (SAR). Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its mechanism of action and specific research applications are dependent on the biological system under investigation. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-propylpentanamide

InChI

InChI=1S/C16H25NO/c1-4-6-15(7-5-2)16(18)17-12-14-10-8-13(3)9-11-14/h8-11,15H,4-7,12H2,1-3H3,(H,17,18)

InChI Key

HOUYAVDIPSBBAW-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-methylbenzyl)-2-propylpentanamide with three structurally related VPA derivatives: HO-AAVPA , valprazolamide , and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide . Data are derived from the provided evidence.

Compound Substituent Key Targets/Activities Efficacy Data Toxicity/Teratogenicity Pharmacokinetics References
This compound 4-methylbenzylamide Hypothesized: HDAC inhibition No direct data Unknown Unknown N/A
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) 2-hydroxyphenylamide HDAC1/8 inhibition, antiproliferative HDAC1 affinity (ΔG = -8.9 kcal/mol), IC₅₀: 0.5–1.2 µM (HeLa, MCF-7 cells) Lower teratogenicity vs. VPA in murine models Half-life: 4 h (vs. VPA: 1 h)
Valprazolamide (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide) 5-ethyl-1,3,4-thiadiazolylamide Antiepileptic, analgesic ED₅₀: 45 mg/kg (seizure models), analgesic effect at 25 mg/kg LD₅₀: 480 mg/kg (vs. VPA: 450 mg/kg) Not reported
VPA (Valproic Acid) Carboxylic acid HDAC inhibition, anticonvulsant IC₅₀: 0.5–2 mM (HDACs), ED₅₀: 300 mg/kg (seizures) High hepatotoxicity, teratogenicity Half-life: 1 h (rat model)

Key Findings:

Structural Modifications and Target Affinity :

  • HO-AAVPA incorporates a 2-hydroxyphenyl group, enhancing HDAC1 binding affinity (ΔG = -8.9 kcal/mol) and antiproliferative activity in cervical (HeLa) and breast (MCF-7) cancer cells compared to VPA .
  • Valprazolamide ’s 1,3,4-thiadiazole ring improves antiepileptic potency (ED₅₀: 45 mg/kg vs. VPA’s 300 mg/kg) and reduces acute toxicity (LD₅₀: 480 mg/kg vs. VPA’s 450 mg/kg) .
  • The 4-methylbenzyl group in the target compound may influence lipophilicity and HDAC binding, but experimental validation is lacking.

VPA’s hepatotoxicity is linked to mitochondrial dysfunction and oxidative stress, while HO-AAVPA’s amide structure likely mitigates metabolic activation of toxic intermediates .

Pharmacokinetics :

  • HO-AAVPA exhibits a 4-fold longer half-life (4 h) than VPA in rats, attributed to slower hepatic metabolism via CYP2C11 .
  • Valprazolamide’s tissue distribution and clearance remain uncharacterized, though its heterocyclic moiety may enhance blood-brain barrier penetration .

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